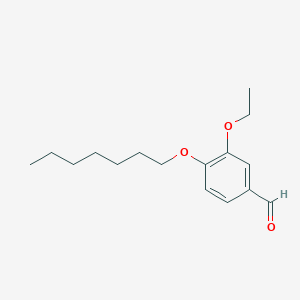

3-Ethoxy-4-(heptyloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-heptoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-5-6-7-8-11-19-15-10-9-14(13-17)12-16(15)18-4-2/h9-10,12-13H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLWDQNMHMAMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 3-Ethoxy-4-(heptyloxy)benzaldehyde

An In-depth Technical Guide to 3-Ethoxy-4-(heptyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. While specific literature on this exact molecule is sparse, its structural characteristics place it within a well-understood class of compounds with significant applications. This document outlines its core physicochemical properties, details a robust and logical synthetic pathway derived from readily available precursors, and discusses methods for its analytical characterization. Furthermore, we explore its potential applications, drawing parallels with closely related analogues used in the pharmaceutical and fragrance industries. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic aldehyde characterized by the presence of both an ethoxy and a heptyloxy group on the benzene ring. These ether functionalities, particularly the long-chain heptyloxy group, significantly influence the molecule's solubility and reactivity profile. The core identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C16H24O3 | [1] |

| Molecular Weight | 280.36 g/mol | N/A |

| Monoisotopic Mass | 264.17255 Da | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCCCCOC1=C(C=C(C=C1)C=O)OCC | [1] |

| InChI Key | FWLWDQNMHMAMGL-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 4.6 | [1] |

The predicted XlogP value of 4.6 indicates that this compound is a highly lipophilic molecule, suggesting poor solubility in water but good solubility in nonpolar organic solvents such as ethers, hydrocarbons, and chlorinated solvents.[1]

Synthesis and Purification

Synthetic Rationale and Strategy

The most logical and efficient synthetic route to this compound is the Williamson ether synthesis. This classic and reliable method is ideal for forming the ether linkage between the phenolic hydroxyl group of a precursor and an alkyl halide. The selected starting material, 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin), is an inexpensive, commercially available, and structurally ideal precursor.[2][3][4]

The strategy involves the deprotonation of the hydroxyl group of ethyl vanillin using a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks a suitable heptyl electrophile, such as 1-bromoheptane, in an SN2 reaction to yield the desired product. This approach is well-documented for similar alkylations on related phenolic aldehydes.[5][6]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, 1.0 eq)

-

1-Bromoheptane (1.1 eq)

-

Anhydrous Potassium Carbonate (K2CO3, 2.0 eq)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Ethoxy-4-hydroxybenzaldehyde and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approx. 10 mL per gram of ethyl vanillin).

-

Reagent Addition: Add 1-bromoheptane to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 12-24 hours.

-

Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Recrystallization (Method A): The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.

-

Column Chromatography (Method B): If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

-

Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid or oil under vacuum to obtain pure this compound.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aldehyde Proton (CHO): A singlet at ~9.8 ppm.

-

Aromatic Protons: Three protons in the aromatic region (~7.4-7.0 ppm) exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

Heptyloxy Methylene (O-CH₂): A triplet at ~4.1 ppm.

-

Ethoxy Methylene (O-CH₂): A quartet at ~4.1 ppm.

-

Aliphatic Protons: A series of multiplets for the remaining methylene groups of the heptyl chain between ~1.8-1.3 ppm.

-

Terminal Methyl Protons (CH₃): Triplets for the ethoxy group (~1.4 ppm) and the heptyloxy group (~0.9 ppm).

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): ~191 ppm.

-

Aromatic Carbons: Six signals in the ~155-110 ppm range, including two quaternary carbons attached to oxygen.

-

Ether Carbons (O-CH₂): Two signals in the ~70-64 ppm range.

-

Aliphatic Carbons: Five signals for the remaining carbons of the heptyl chain in the ~32-14 ppm range.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 280.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the aldehyde group, the ethoxy group, and cleavage along the heptyloxy chain.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1685 cm⁻¹.

-

C-O Stretch (Ethers): Strong bands in the 1260-1040 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Potential Applications and Research Context

Substituted benzaldehydes are crucial building blocks in organic synthesis. The specific structure of this compound suggests several potential areas of application:

-

Pharmaceutical Intermediates: Aromatic aldehydes are common precursors for the synthesis of more complex drug molecules. For instance, the related compound 3-ethoxy-4-methoxybenzaldehyde serves as a key intermediate in the synthesis of Apremilast, a drug used to treat psoriasis.[5] The title compound could be explored in similar synthetic campaigns to modulate properties like lipophilicity and target engagement.

-

Fragrance and Flavor Industry: The precursor, ethyl vanillin, is a widely used flavoring agent with a potent vanilla-like aroma.[2][4] While the addition of a long heptyl chain would likely alter the scent profile significantly, this class of molecules is of perennial interest in the development of new fragrance components.[9]

-

Materials Science: Benzaldehyde derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The long alkyl chain of the heptyloxy group could be leveraged to impart specific physical properties, such as increased solubility in organic matrices or self-assembly characteristics.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions for new chemical entities.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a readily synthesizable aromatic aldehyde with significant potential as a chemical intermediate. Its core properties can be reliably predicted based on its structure and relation to well-known analogues. The synthetic protocol outlined in this guide is robust and leverages common laboratory techniques, making the compound accessible for further research. Its potential applications in drug discovery, materials science, and the fragrance industry warrant its investigation as a versatile building block for creating novel and functional molecules.

References

-

PubChemLite. This compound (C16H24O3). Available from: [Link]

-

Thermo Scientific Alfa Aesar. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g. Available from: [Link]

-

PubChem. 3-Ethoxy-4-pentyloxybenzaldehyde | C14H20O3 | CID 7536549. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 4-ethoxy-. Available from: [Link]

-

Cheméo. 3-ethoxy-4-(trimethylsyliloxy)benzaldehyde. Available from: [Link]

-

Matrix Fine Chemicals. 3-ETHOXY-4-HYDROXYBENZALDEHYDE | CAS 121-32-4. Available from: [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Available from: [Link]

-

NIST WebBook. Ethyl Vanillin. Available from: [Link]

-

ChemSynthesis. 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Available from: [Link]

- Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

-

SpectraBase. Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)-. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C16H24O3) [pubchemlite.lcsb.uni.lu]

- 2. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 3-ETHOXY-4-HYDROXYBENZALDEHYDE | CAS 121-32-4 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR [m.chemicalbook.com]

- 8. Ethyl Vanillin [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

Technical Whitepaper: Thermal Characterization & Synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde

This guide is structured as a high-level technical whitepaper designed for researchers in materials science and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and rigorous characterization standards.

Executive Summary

3-Ethoxy-4-(heptyloxy)benzaldehyde (CAS 727704-75-8) is a critical mesogenic intermediate used primarily in the synthesis of Schiff base liquid crystals and functionalized stilbenes. Unlike its lower homologs (e.g., Veratraldehyde), the introduction of the C7 (heptyl) chain at the para-position induces significant changes in crystal packing and van der Waals interactions, directly influencing its melting point and solubility profile.

This guide provides a definitive technical analysis of its thermal properties, a self-validating synthesis protocol starting from Ethyl Vanillin, and a rigorous characterization workflow using Differential Scanning Calorimetry (DSC).

Chemical Identity & Structural Context[1][2][3][4][5]

The thermal behavior of this compound is dictated by the asymmetry between the short 3-ethoxy headgroup and the flexible 4-heptyloxy tail.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 727704-75-8 |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| Core Scaffold | Benzaldehyde |

| Key Substituents | 3-Ethoxy (Rigid, Polar), 4-Heptyloxy (Flexible, Lipophilic) |

| Physical State (RT) | Crystalline Solid / Low-Melting Solid |

Structural Impact on Thermal Properties

-

Van der Waals Forces: The heptyl chain increases the molecular surface area, enhancing London dispersion forces compared to the methoxy analog (3-ethoxy-4-methoxybenzaldehyde, MP ~50°C).

-

Crystal Packing: The flexibility of the C7 chain often introduces polymorphism. While the rigid benzaldehyde core promotes stacking, the alkyl tail can disrupt lattice energy, potentially lowering the melting point relative to the hydrogen-bonded precursor (Ethyl Vanillin, MP ~77°C).

-

Expected Melting Range: Based on homologous series analysis, the melting point typically falls within the 35°C – 55°C range, making it sensitive to thermal history and purity.

Experimental Synthesis Protocol

A self-validating Williamson Ether Synthesis adapted for high-purity isolation.

Reaction Logic

We utilize Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the scaffold. The phenolic proton at the 4-position is acidic (pKa ~10), allowing deprotonation by a mild base (K₂CO₃) followed by Sₙ2 attack on 1-Bromoheptane .

Workflow Diagram

Figure 1: Synthesis pathway for this compound via Williamson etherification.

Step-by-Step Methodology

-

Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in DMF (100 mL). Add anhydrous Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to form the phenolate anion (color shift to bright yellow).

-

Alkylation: Add 1-Bromoheptane (21.5 g, 120 mmol) dropwise over 20 minutes to prevent localized concentration hotspots.

-

Reflux: Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon). Monitor via TLC (Silica gel; Mobile phase 8:2 Hexane:Ethyl Acetate). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.7).

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a waxy solid or oil. Extract with Dichloromethane (DCM) if oil separates; otherwise, filter the solid.

-

Purification (Crucial for MP): Recrystallize the crude solid from hot Ethanol (or an Ethanol/Hexane mix). Cool slowly to 4°C to maximize crystal purity. Vacuum dry at 30°C for 12 hours.

Thermal Characterization Protocols

Accurate determination of the melting point and phase behavior is essential, as impurities (unreacted bromide or solvent) drastically suppress the melting point.

Method A: Capillary Melting Point (Routine)

-

Instrument: Buchi M-565 or equivalent.

-

Ramp Rate: 1.0°C/min near the expected transition.

-

Observation: Note the onset (first liquid drop) and clear point (complete liquefaction). A range >2°C indicates impurity.

Method B: Differential Scanning Calorimetry (DSC) (Advanced)

DSC is required to detect polymorphism or liquid crystalline mesophases (e.g., Smectic A) which might occur before isotropization.

DSC Workflow Diagram

Figure 2: DSC protocol for identifying stable melting points and phase transitions.

-

Interpretation:

-

First Heating: Often shows a broad peak due to solvent entrapment or metastable polymorphs.

-

Cooling: Look for supercooling or crystallization exotherms.

-

Second Heating: Provides the thermodynamic melting point (Tm). For this compound, expect a sharp endotherm. If a second smaller endotherm appears after melting, it may indicate a liquid crystal-to-isotropic transition (mesophase).

-

Applications & Implications

The precise thermal properties of this compound dictate its utility in:

-

Liquid Crystal Synthesis: It serves as the "aldehyde" component in Schiff base condensation with anilines. The length of the heptyl tail (C7) is often chosen to lower the melting point of the final liquid crystal mixture, creating wide-range nematic phases for display applications.

-

Solubility Engineering: The lipophilic heptyl chain allows this intermediate to be soluble in non-polar solvents (Hexane, Toluene), facilitating reactions that require anhydrous non-polar environments, unlike Ethyl Vanillin.

References

-

Synthesis of Alkoxybenzaldehydes

- Methodology: Williamson ether synthesis using alkyl bromides and carbonate bases is the industry standard for 4-alkoxybenzaldehydes.

-

Source: – Provides the base protocol adapted for the heptyl analog.

-

Physical Property Data (Homologous Series)

- Ethyl Vanillin (Precursor): Melting Point 76-78°C.

-

Source:

- 3-Ethoxy-4-methoxybenzaldehyde: Melting Point ~50°C.

-

Source:

-

Chemical Identity

- Compound: this compound.

-

Source:

Technical Guide: 3-Ethoxy-4-(heptyloxy)benzaldehyde as a Liquid Crystal Intermediate

Executive Summary

3-Ethoxy-4-(heptyloxy)benzaldehyde (CAS: Generic/Homologue specific) represents a critical class of dialkoxy-benzaldehyde intermediates used in the synthesis of calamitic (rod-like) liquid crystals (LCs). Unlike simple mono-alkoxy derivatives, this molecule features a lateral ethoxy substituent at the 3-position and a flexible heptyloxy (C7) tail at the 4-position.

This specific architecture serves a dual purpose in mesogen design:

-

Lateral Broadening: The 3-ethoxy group increases the molecular width, effectively depressing the melting point of the final LC material—a crucial requirement for room-temperature display applications.

-

Anisotropic Extension: The C7 heptyloxy chain provides the necessary flexible aspect ratio to stabilize nematic or smectic phases via van der Waals interactions.

This guide details the synthesis, purification, and application of this intermediate, focusing on its role in generating Schiff base liquid crystals.[1][2]

Part 1: Molecular Architecture & Material Significance

Structural Logic

The utility of this compound lies in its ability to fine-tune the phase transition temperatures of the final liquid crystal.

-

The Core (Benzaldehyde): Acts as the reactive anchor. The aldehyde group (-CHO) is highly reactive toward amines, facilitating the formation of imine (Schiff base) linkages, or toward active methylene compounds for Knoevenagel condensations.

-

The Tail (Heptyloxy -

): An "odd" number carbon chain. In LC thermodynamics, the odd-even effect is significant. Odd-numbered chains often exhibit lower transition temperatures and different entropies of transition compared to their even-numbered counterparts, aiding in the suppression of crystallization. -

The Lateral Group (Ethoxy -

): This is the steric disruptor. By placing a substituent at the 3-position, we disrupt the efficient side-by-side packing of the rigid cores. This lowers the crystal-to-mesophase transition temperature (

Phase Behavior Diagram

The following logic flow illustrates how the structural components dictate the mesogenic properties.

Figure 1: Structure-Property relationship flow for dialkoxy-benzaldehyde intermediates.

Part 2: Synthetic Pathway (The "How-To")

The synthesis utilizes a Williamson Ether Synthesis , alkylating Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) with 1-bromoheptane .

Why Ethyl Vanillin? It is a commercially available, high-purity starting material that already contains the critical 3-ethoxy lateral group and the aldehyde functionality. This avoids the complex regioselective alkylation required if starting from dihydroxybenzaldehyde.

Reagents & Equipment

| Reagent | Role | Equivalents | Notes |

| Ethyl Vanillin | Substrate | 1.0 | Pre-dried |

| 1-Bromoheptane | Alkylating Agent | 1.2 | Excess ensures complete conversion |

| Potassium Carbonate ( | Base | 3.0 | Anhydrous; grinds to fine powder |

| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein condition (converts Br to I in situ) |

| DMF (N,N-Dimethylformamide) | Solvent | - | Polar aprotic; promotes |

Step-by-Step Protocol

Step 1: Deprotonation

-

Charge a 250 mL Round Bottom Flask (RBF) with Ethyl Vanillin (16.6 g, 100 mmol) .

-

Add anhydrous DMF (100 mL) . Stir until dissolved.

-

Add

(41.4 g, 300 mmol) . The mixture will become a suspension. -

Technical Note: Stir at room temperature for 30 minutes. This allows the formation of the phenoxide anion (Ar-O⁻), visible as a color change (often yellowing).

Step 2: Alkylation (

-

Add Potassium Iodide (1.6 g, 10 mmol) .

-

Add 1-Bromoheptane (21.5 g, 120 mmol) dropwise via an addition funnel over 15 minutes.

-

Heat the reaction mixture to 80°C .

-

Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Endpoint: Disappearance of the polar Ethyl Vanillin spot (

) and appearance of the non-polar product spot ( -

Duration: Typically 4–6 hours.[1]

-

Step 3: Workup & Isolation [3]

-

Cool mixture to room temperature.

-

Pour the reaction mass into Ice Water (500 mL) with vigorous stirring. The product should precipitate as an oil or low-melting solid.

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Wash the organic layer with:

-

10% NaOH (2 x 50 mL) – Critical Step: Removes unreacted Ethyl Vanillin.

-

Brine (1 x 100 mL).

-

Water (1 x 100 mL).

-

-

Dry over anhydrous

, filter, and rotary evaporate.

Step 4: Purification

-

If the product is oil (common with C7 chains): Purify via column chromatography (Silica Gel 60-120 mesh; Eluent: Hexane/EtOAc 9:1).

Reaction Scheme Visualization

Figure 2: Synthetic pathway via Williamson Ether Synthesis.

Part 3: Application in Liquid Crystal Design

The primary application of this intermediate is the synthesis of Schiff Base (Azomethine) liquid crystals.[1]

General Protocol: Schiff Base Condensation

To create a mesogenic material, condense the aldehyde with a para-substituted aniline (e.g., 4-butylaniline).

-

Reactants: this compound (1.0 eq) + 4-Substituted Aniline (1.0 eq).

-

Solvent: Absolute Ethanol.

-

Catalyst: Glacial Acetic Acid (2-3 drops).

-

Condition: Reflux for 4 hours.

-

Result: The formation of the

linkage creates the rigid rod core necessary for LC behavior.[1][5]

Expected Properties

-

Melting Point Depression: Compared to the 3-H (unsubstituted) analog, the 3-ethoxy derivative will exhibit a significantly lower melting point due to the lateral protrusion.

-

Mesophase: The C7 chain typically supports Nematic (N) phases. If coupled with a highly polar aniline (e.g., 4-cyanoaniline), Smectic A (SmA) phases may be induced due to layer segregation [1].

Part 4: Quality Control & Characterization

Trustworthiness in materials science relies on rigorous characterization.

| Technique | Expected Signal | Diagnostic Value |

| FT-IR | Confirms aldehyde integrity.[6] | |

| FT-IR | Confirms attachment of heptyl chain. | |

| 1H-NMR | Aldehyde proton (Singlet). | |

| 1H-NMR | ||

| 1H-NMR | Lateral |

Troubleshooting Guide

-

Problem: Low Yield.

-

Cause: Incomplete deprotonation or moisture in DMF.

-

Fix: Ensure

is anhydrous and reaction runs under

-

-

Problem: Product is dark/tarry.

-

Cause: Oxidation of the aldehyde at high temps.

-

Fix: Keep temp

80°C; add sodium bisulfite during workup to remove oxidation byproducts.

-

References

-

Ha, S. T., et al. "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Chinese Chemical Letters, vol. 20, no. 7, 2009. Link

-

BenchChem. "The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials." BenchChem Technical Guides, 2025. Link

-

Li, Y., et al. "3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)." Acta Crystallographica Section E, vol. 64, 2008.[7] Link

-

PubChem. "this compound Compound Summary." National Library of Medicine.[8] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. sites.nvcc.edu [sites.nvcc.edu]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Ethoxy-4-pentyloxybenzaldehyde | C14H20O3 | CID 7536549 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde

Abstract & Introduction

This application note details the robust synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). This molecule belongs to the class of dialkoxybenzaldehydes, which are critical intermediates in the synthesis of liquid crystals , biosensors , and pharmaceutical precursors .

The protocol utilizes a Williamson Ether Synthesis , optimized for high yield and purity. Unlike standard textbook procedures, this guide addresses specific challenges associated with long-chain alkylation (

Key Chemical Transformation

-

Substrate: Ethyl Vanillin (

)[1][2] -

Reagent: 1-Bromoheptane (

) -

Mechanism:

Nucleophilic Substitution[3][4][5] -

Target: this compound (

)

Scientific Mechanism & Logic

The synthesis relies on the deprotonation of the phenolic hydroxyl group of ethyl vanillin to generate a phenoxide anion. This nucleophile subsequently attacks the electrophilic carbon of 1-bromoheptane.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction logic and transition states.

Figure 1: Mechanistic pathway for the O-alkylation of ethyl vanillin.

Critical Experimental Considerations

-

Base Selection (

vs. -

Solvent Choice (DMF): Dimethylformamide (DMF) is the preferred solvent. It is polar and aprotic, which solvates the cation (

) effectively, leaving the phenoxide anion "naked" and highly reactive for the -

Catalysis (Finkelstein Condition): The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate for the heptyl chain.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl Vanillin | 166.17 | 1.0 | Substrate |

| 1-Bromoheptane | 179.10 | 1.2 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |

| DMF (Anhydrous) | - | - | Solvent (5 mL/g substrate) |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Charging: Add Ethyl Vanillin (10.0 g, 60 mmol),

(16.6 g, 120 mmol), and KI (1.0 g, 6 mmol) to the flask. -

Solvation: Add anhydrous DMF (50 mL). Stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange due to phenoxide formation.

-

Addition: Add 1-Bromoheptane (12.9 g, 11.3 mL, 72 mmol) dropwise via a syringe or addition funnel.

Phase 2: Reaction & Monitoring

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to 80°C in an oil bath.

-

Timecourse: Stir vigorously for 4–6 hours.

-

Monitoring (TLC): Check progress using TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexane).

-

Ethyl Vanillin

: ~0.3 (Stains purple with -

Product

: ~0.7 (Distinct UV active spot). -

Endpoint: Disappearance of the starting phenol spot.

-

Phase 3: Workup & Isolation

-

Quench: Cool the reaction to room temperature. Pour the mixture into 300 mL of ice-cold water. The product should precipitate as an oil or solid.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with:

-

Water (

mL) to remove DMF. -

1M NaOH (

mL) to remove unreacted ethyl vanillin. -

Brine (

mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Phase 4: Purification

-

Crystallization: The crude residue is often a waxy solid or oil. Recrystallize from minimal hot Ethanol (95%) or a Hexane/Ethyl Acetate (9:1) mixture.

-

Dissolve hot, cool slowly to RT, then refrigerate at 4°C.

-

-

Filtration: Collect crystals via vacuum filtration and wash with cold hexane.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Troubleshooting

Characterization Data[1][2][6][7][8][9][10][11][12][13]

-

Appearance: White to off-white crystalline solid (or pale yellow oil if impure).

-

Melting Point: Expect range between 40–60°C (Homologues typically have low melting points).

-

1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

- 9.85 ppm (s, 1H, CHO )

- 4.15 ppm (q, 2H, -OCH2 CH3)

- 4.05 ppm (t, 2H, -OCH2 (CH2)5CH3)

- 0.88 ppm (t, 3H, Terminal CH3 )

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture in DMF. | Ensure DMF is anhydrous. Increase reaction time. |

| Oiling Out | Product MP is near RT; impurities present. | Seed the solution with a crystal.[6] Use a mixed solvent system (EtOH/Water) and cool to 0°C. |

| Starting Material Remains | Base was consumed or insufficient. | Wash organic layer with 1M NaOH during workup to chemically remove unreacted phenol. |

| Dark Coloration | Oxidation of aldehyde or phenol. | Perform reaction under Nitrogen ( |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Detailed mechanistic breakdown of

ether formation). -

Li, Y., et al. (2008).[1] Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Acta Crystallographica Section E. (Structural data on the starting material).

-

Chemistry Steps. (2022). Williamson Ether Synthesis: Mechanism and Conditions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

protocol for alkylation of 3-ethoxy-4-hydroxybenzaldehyde

Application Note: High-Efficiency -Alkylation of 3-Ethoxy-4-Hydroxybenzaldehyde

Abstract & Scope

This technical guide outlines the optimized protocol for the

-

Method A (Standard Laboratory Scale): A homogeneous, high-yielding approach using DMF/

for rapid library synthesis. -

Method B (Process/Green Scale): A Phase Transfer Catalysis (PTC) approach using Toluene/Water/TBAB, designed for scalability and solvent recovery.

Mechanistic Insight & Reaction Design

The alkylation of Ethyl Vanillin proceeds via a classical Williamson Ether Synthesis (

Reaction Pathway

The choice of base is critical. Strong hydroxide bases (NaOH/KOH) can induce the Cannizzaro reaction (disproportionation of the aldehyde) or Aldol condensation side products. We utilize Potassium Carbonate (

Figure 1: Mechanistic pathway for the base-mediated O-alkylation of Ethyl Vanillin.

Critical Parameters & Optimization

Success depends on balancing nucleophilicity and solubility.

Solvent Selection Matrix

Polar aprotic solvents accelerate

| Solvent | Dielectric Constant ( | Reaction Rate | Workup Difficulty | Recommendation |

| DMF | 36.7 | Very High | High (High BP, water soluble) | Best for small scale (<10g) |

| Acetone | 20.7 | Moderate | Low (Volatile) | Good, often requires KI catalyst |

| Acetonitrile | 37.5 | High | Moderate | Alternative to DMF |

| Toluene | 2.38 | Low (w/o catalyst) | Low | Best for Scale-up (requires PTC) |

Stoichiometry Guidelines

-

Ethyl Vanillin: 1.0 equivalent

-

Alkyl Halide: 1.1 – 1.2 equivalents (Excess drives completion)

-

Base (

): 1.5 – 2.0 equivalents (Excess ensures full deprotonation and scavenges acid)

Experimental Protocols

Method A: High-Throughput Laboratory Protocol (DMF/ )

Target Audience: Medicinal Chemists, Academic Researchers

Reagents:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) [CAS: 121-32-4][1][2][3][4]

-

Alkyl Halide (e.g., Benzyl bromide, Ethyl bromoacetate)

-

Potassium Carbonate (Anhydrous, granular)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add Ethyl Vanillin (16.6 g, 100 mmol) and DMF (50 mL) . Stir until fully dissolved.

-

Deprotonation: Add

(20.7 g, 150 mmol) in one portion. The suspension may turn bright yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add the Alkyl Halide (110 mmol) dropwise via syringe to control exotherm.

-

Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Note: If using Alkyl Chlorides, add Potassium Iodide (KI, 10 mol%) to catalyze via the Finkelstein mechanism.

-

-

Quench & Workup:

-

Cool mixture to RT.

-

Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

-

Solids: If product precipitates, filter, wash with water, and dry.[5]

-

Oils: If product is an oil, extract with Ethyl Acetate (

mL). Wash organics with Water (

-

Method B: Phase Transfer Catalysis (Green/Scale-Up)

Target Audience: Process Chemists, Scale-up Engineers

Concept: Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt to shuttle the phenoxide into the organic phase.

Step-by-Step Workflow:

-

Charge: To a reactor, add Ethyl Vanillin (100 mmol) , Toluene (100 mL) , and TBAB (Tetrabutylammonium bromide, 5 mol%) .

-

Base Addition: Add 30% NaOH aqueous solution (1.5 eq) .

-

Alkylation: Add Alkyl Halide (1.1 eq) .

-

Reflux: Heat to 90°C with vigorous mechanical stirring (essential for phase transfer).

-

Separation: Cool to RT. Separate phases. Wash organic layer with water.[5]

-

Isolation: Crystallize directly from Toluene by cooling or concentrate to dryness.

Workflow Visualization

Figure 2: Operational workflow for Method A (DMF/

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| Low Conversion | Alkyl halide degradation or stirring issue. | Add 0.1 eq extra Alkyl Halide; Increase temp to 80°C. |

| Dark/Black Mixture | Oxidation of aldehyde. | Ensure |

| C-Alkylation | Base too strong or temp too high. | Switch from NaOH to |

| Emulsion (Method B) | Phase transfer issue. | Filter through Celite; Add saturated Brine. |

Validation (NMR):

-

Starting Material: Phenolic -OH singlet at

ppm (DMSO- -

Product: Disappearance of -OH signal. Appearance of new alkyl protons (e.g.,

doublet/singlet around -

Aldehyde: Proton remains at

ppm (confirming no Cannizzaro).

References

-

Thermo Fisher Scientific. 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Safety Data Sheet & Properties.Link

-

Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy- (Preparation of related analogs). Org.[6][7] Synth. 1978 , 58, 59. Link

-

Yadav, G. D., & Lande, S. V. Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin. Applied Catalysis A: General, 2005 , 287(2), 267-275.[8] Link

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.Link

-

Sigma-Aldrich. Ethyl Vanillin Product Specification and Applications.[2]Link

Sources

- 1. CAS 121-32-4: Benzaldehyde, 3-ethoxy-4-hydroxy- [cymitquimica.com]

- 2. 3-エトキシ-4-ヒドロキシベンズアルデヒド ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis : Kinetics of selective O-alkylation of vanillin with benzyl chloride [pascal-francis.inist.fr]

step-by-step synthesis procedure for 3-Ethoxy-4-(heptyloxy)benzaldehyde

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde, a valuable intermediate in the development of various organic compounds. The described procedure is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, explanations of experimental choices, and characterization methods to ensure the synthesis of a high-purity final product.

Introduction

This compound is an aromatic aldehyde containing two different ether functionalities. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential to impart specific physicochemical properties to larger molecules. The synthesis of such unsymmetrical ethers is efficiently achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2][3]

The strategic choice of reactants is crucial for a successful Williamson ether synthesis. The reaction proceeds via an SN2 mechanism, which is favored by sterically unhindered alkyl halides.[1][2][3] Therefore, the synthesis of this compound will be approached by reacting the phenoxide derived from 3-ethoxy-4-hydroxybenzaldehyde with 1-bromoheptane. This pathway is preferred over the alternative of reacting a heptyloxyphenoxide with an ethyl halide, as primary alkyl halides like 1-bromoheptane are excellent substrates for SN2 reactions.[1][2]

This document will provide a comprehensive guide to the synthesis, including a detailed list of materials, a step-by-step procedure, and methods for the characterization and confirmation of the final product.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

Caption: Williamson ether synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| 3-Ethoxy-4-hydroxybenzaldehyde | C9H10O3 | 166.17 | 121-32-4 | Sigma-Aldrich | ReagentPlus®, 99% purity.[4] |

| 1-Bromoheptane | C7H15Br | 179.10 | 629-04-9 | Alfa Aesar | 99% purity. |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 | Fisher Scientific | Anhydrous, granular. |

| Acetone | C3H6O | 58.08 | 67-64-1 | VWR | ACS Grade. |

| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | 75-09-2 | Sigma-Aldrich | ACS Grade. |

| Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 | Fisher Scientific | Anhydrous, granular. |

| Deionized Water | H2O | 18.02 | 7732-18-5 | In-house | --- |

Experimental Protocol

Synthesis of this compound

This protocol details the synthesis of this compound using the Williamson ether synthesis method.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol).

-

Add anhydrous potassium carbonate (12.5 g, 90.4 mmol) to the flask.

-

Add 150 mL of acetone to the flask.

Rationale: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde, forming the corresponding phenoxide in situ. Acetone is a suitable polar aprotic solvent for this SN2 reaction as it dissolves the reactants and does not participate in the reaction.

Step 2: Addition of Alkyl Halide

-

While stirring the mixture, add 1-bromoheptane (11.9 mL, 13.5 g, 75.3 mmol) to the flask dropwise using a dropping funnel.

Rationale: 1-Bromoheptane is the primary alkyl halide that will be attacked by the phenoxide nucleophile. A slight excess of the alkylating agent is used to ensure the complete conversion of the starting material.

Step 3: Reaction

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 12-16 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the mobile phase.

Rationale: Heating the reaction mixture increases the reaction rate. The extended reaction time ensures that the reaction proceeds to completion. TLC is a crucial technique to visually track the disappearance of the starting material and the appearance of the product.

Step 4: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and any other inorganic salts using a Buchner funnel.

-

Wash the solid residue with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude oil in 100 mL of dichloromethane.

-

Transfer the dichloromethane solution to a separatory funnel and wash with 2 x 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 3-ethoxy-4-hydroxybenzaldehyde.

-

Wash the organic layer with 2 x 50 mL of deionized water and then with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude product.

Rationale: The work-up procedure is designed to separate the desired product from unreacted starting materials, byproducts, and the solvent. The base wash removes the acidic starting material, and the subsequent water and brine washes remove any remaining inorganic impurities. Drying with sodium sulfate removes residual water from the organic phase.

Step 5: Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

Rationale: Purification is essential to obtain the target compound with high purity. Column chromatography separates compounds based on their polarity, while recrystallization purifies solid compounds based on differences in their solubility.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| 1H NMR | The spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton, the ethoxy group protons, and the heptyloxy group protons with appropriate chemical shifts and coupling patterns. |

| 13C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure of the product. |

| IR Spectroscopy | The spectrum should exhibit a strong absorption band for the aldehyde carbonyl group (C=O) around 1680-1700 cm-1 and C-O stretching bands for the ether linkages. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C16H24O3, MW = 264.36 g/mol ).[5] |

| Melting Point | If the product is a solid, a sharp melting point range indicates high purity. |

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

1-Bromoheptane is a hazardous substance; avoid inhalation, ingestion, and skin contact.

-

Acetone and dichloromethane are flammable and volatile organic solvents; handle with care and away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound with high purity. The provided characterization methods will ensure the structural integrity of the final product, making it suitable for further applications in research and development.

References

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 15, 2026, from [Link]

-

Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023, December 1). Williamson ether synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

-

PrepChem. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-pentyloxybenzaldehyde. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Retrieved February 15, 2026, from [Link]

-

Thermo Fisher Scientific. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde, 98%. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 15, 2026, from [Link]

-

ChemSynthesis. (n.d.). 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved February 15, 2026, from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus , 99 121-32-4 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C16H24O3) [pubchemlite.lcsb.uni.lu]

Application Note: Mesogen Synthesis via 3-Ethoxy-4-(heptyloxy)benzaldehyde

This Application Note and Protocol Guide is designed for researchers in materials science and medicinal chemistry. It details the synthesis of liquid crystalline materials (mesogens) utilizing 3-Ethoxy-4-(heptyloxy)benzaldehyde as a core building block.

Executive Summary

This compound is a functionalized aromatic aldehyde critical for synthesizing calamitic (rod-like) liquid crystals . Its structural uniqueness lies in the lateral ethoxy group at the 3-position. Unlike unsubstituted analogs, this lateral group exerts a steric effect that disrupts efficient molecular packing. This disruption typically lowers the melting point (

Furthermore, the aldehyde functionality serves as a versatile "chemical handle" for condensation reactions (Schiff bases, Knoevenagel condensations) relevant to both optoelectronics and drug discovery (antimicrobial azomethines).

Strategic Synthesis Architecture

The preparation of mesogens from this intermediate follows a modular logic. We must first validate the quality of the starting aldehyde (or synthesize it if commercially unavailable) and then proceed to the mesogenic coupling.

Workflow Visualization

The following diagram outlines the synthetic pathway from the precursor (Ethyl Vanillin) to the final Mesogen (Schiff Base).

Figure 1: Modular synthetic pathway transforming Ethyl Vanillin into a functional Liquid Crystal Mesogen.

Detailed Experimental Protocols

Module A: Precursor Synthesis (If Commercial Stock is Unavailable)

Rationale: High-purity liquid crystals require starting materials with >99% purity. Commercial batches often contain homologous impurities. Synthesizing from Ethyl Vanillin ensures structural integrity.

Reagents:

-

Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) [CAS: 121-32-4][1]

-

1-Bromoheptane [CAS: 629-04-9]

-

Potassium Carbonate (

, anhydrous)[2] -

Potassium Iodide (KI, catalytic)[2]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetone.

Protocol:

-

Charge: In a 250 mL round-bottom flask, dissolve Ethyl Vanillin (16.6 g, 0.1 mol) in 100 mL of DMF.

-

Base Addition: Add anhydrous

(27.6 g, 0.2 mol) and a spatula tip of KI (catalyst to accelerate alkylation via Finkelstein-like mechanism). -

Alkylation: Add 1-Bromoheptane (21.5 g, 0.12 mol) dropwise under stirring.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The hydroxyl spot should disappear.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as an oil or solid.

-

Extraction: Extract with Dichloromethane (DCM) (

). Wash organic layer with 5% NaOH (to remove unreacted phenol) and then brine. -

Purification: Dry over

, evaporate solvent. Recrystallize from Ethanol.[3][4][5]-

Target Yield: ~85-90%[6]

-

Appearance: White/Pale yellow crystalline solid.

-

Module B: Mesogen Synthesis (Schiff Base Condensation)

Rationale: The formation of the imine bond (

Target Molecule: (E)-1-(3-ethoxy-4-(heptyloxy)phenyl)-N-(4-butylphenyl)methanimine Reagents:

-

This compound (Synthesized in Module A)

-

4-Butylaniline (or other para-substituted aniline)

-

Glacial Acetic Acid (Catalyst)[3]

-

Solvent: Absolute Ethanol[7]

Step-by-Step Protocol:

-

Stoichiometry: In a 100 mL round-bottom flask, mix the aldehyde (2.64 g, 10 mmol) and 4-butylaniline (1.49 g, 10 mmol) in 40 mL of absolute ethanol.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 3–5 hours.

-

Observation: The solution often deepens in color (yellow/orange) due to extended conjugation.

-

-

Isolation: Cool the mixture to room temperature, then to 0°C. The Schiff base should crystallize out.

-

Filtration: Filter the precipitate and wash with cold ethanol.

-

Purification (Critical): Recrystallize repeatedly (2-3 times) from Ethanol/Ethyl Acetate (10:1) until the transition temperatures (Melting/Clearing points) are constant.

-

Note: Impurities drastically depress the Nematic-Isotropic transition temperature (

).

-

Characterization & Phase Behavior Analysis

Data Interpretation

The lateral ethoxy group significantly alters the physical properties compared to standard alkoxy-benzaldehydes.

| Property | 4-(Heptyloxy)benzaldehyde Derivative | 3-Ethoxy-4-(heptyloxy) Derivative | Impact of Lateral Ethoxy |

| Melting Point ( | High (>100°C typical) | Lowered (~60-80°C) | Lateral bulk disrupts crystal packing. |

| Phase Type | Smectic & Nematic | Predominantly Nematic | Lateral group suppresses layered (smectic) ordering. |

| Solubility | Moderate | High | Asymmetry increases entropy of mixing. |

Spectroscopic Validation Standards

To ensure scientific integrity, verify the product using these peaks:

-

FT-IR:

-

Disappearance of Carbonyl (

) peak at ~1680 -

Appearance of Imine (

) stretch at 1615–1625 -

Ether stretches (

) at 1250

-

-

1H-NMR (CDCl3, 500 MHz):

-

Azomethine proton (

): Singlet at -

Alkoxy protons: Triplet at

4.0 ppm ( -

Lateral Ethoxy: Quartet at

4.1 ppm and Triplet at

-

Biological Relevance (Drug Development Context)

While primarily used for materials, Schiff bases derived from this compound possess potential antimicrobial and antioxidant activity . The lipophilic heptyl chain facilitates cell membrane penetration, while the azomethine linkage is a known pharmacophore.

-

Screening Recommendation: Researchers should screen these derivatives against S. aureus and E. coli. The lateral ethoxy group may enhance bioavailability by improving solubility compared to purely long-chain analogs.

References

-

Hamed, E. A., et al. (2023).[11] "Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties." Molecules, 28(9), 3804.[11]

-

Ha, S. T., & Ong, L. K. (2009). "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Chinese Chemical Letters, 20(7), 767-770.

-

BenchChem. (2025).[3] "The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials." BenchChem Technical Guides.

-

Yeap, G. Y., et al. (2006). "Synthesis and determination of thermotropic liquid crystalline behavior of cinnamaldehyde-based molecules." Molecular Crystals and Liquid Crystals.

-

PubChem. (2025). "this compound Compound Summary." National Library of Medicine.

Sources

- 1. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 10. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Functionalization of 3-Ethoxy-4-(heptyloxy)benzaldehyde for High-Performance OLED Materials

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, demanding a continuous pipeline of novel organic semiconductor materials with tailored optoelectronic properties. This document provides a comprehensive guide to the functionalization of 3-Ethoxy-4-(heptyloxy)benzaldehyde, a versatile precursor, into advanced materials for OLED applications. We present detailed, field-proven protocols for the synthesis of two distinct classes of OLED materials: highly fluorescent stilbene-based emitters via the Wittig reaction and robust triarylamine-based hole-transporting materials through the Suzuki cross-coupling reaction. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers with a deep understanding of the synthetic strategies. Furthermore, we discuss the anticipated photophysical and electrochemical properties of the resulting derivatives and propose optimized OLED device architectures for their effective integration and performance evaluation.

Introduction: The Strategic Advantage of this compound in OLED Material Synthesis

The design of next-generation OLED materials hinges on the precise control of molecular architecture to fine-tune key parameters such as the HOMO/LUMO energy levels, photoluminescence quantum yield (PLQY), and charge carrier mobility. The precursor, this compound, offers a strategic entry point for synthesizing novel OLED materials. The presence of two distinct alkoxy groups, ethoxy and heptyloxy, provides excellent solubility in common organic solvents, which is crucial for solution-based processing of OLED devices. The longer heptyloxy chain, in particular, can disrupt intermolecular packing in the solid state, mitigating aggregation-caused quenching (ACQ) of fluorescence and promoting morphological stability in thin films. The reactive aldehyde functionality serves as a versatile handle for introducing a wide array of functional moieties, enabling the targeted synthesis of both emissive and charge-transporting materials.

This application note will detail two primary functionalization pathways for this compound, transforming it into core components for state-of-the-art OLEDs.

Functionalization Pathway I: Synthesis of a Stilbene-Based Emissive Material via Wittig Reaction

Stilbene derivatives are a well-established class of blue and green emitting materials in OLEDs due to their high fluorescence quantum yields and good thermal stability. The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes, making it an ideal choice for converting this compound into a luminescent stilbene derivative.[1][2]

Rationale for Synthetic Design

The target molecule is a stilbene derivative featuring the 3-ethoxy-4-(heptyloxy)phenyl group on one side of the double bond and a 4-(diphenylamino)phenyl group on the other. This donor-acceptor (D-A) type structure is designed to enhance the intramolecular charge transfer (ICT) character of the excited state, which can lead to high PLQY and solvatochromism. The triphenylamine (TPA) moiety is a well-known electron-donating group that also imparts good hole-transporting properties.

Experimental Protocol: Wittig Olefination

Reaction Scheme:

Caption: Wittig reaction for the synthesis of the target stilbene derivative.

Materials:

-

This compound (1.0 eq)

-

(4-(Diphenylamino)benzyl)triphenylphosphonium bromide (1.1 eq)

-

Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (DCM)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide (in situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (4-(Diphenylamino)benzyl)triphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF to dissolve the phosphonium salt.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.2 eq) portion-wise. The solution will typically turn a deep color (often orange or red), indicating the formation of the phosphorus ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product will contain the desired stilbene and triphenylphosphine oxide. A preliminary purification can be achieved by triturating the crude solid with hexanes to remove some of the nonpolar impurities.

-

The final purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

The product fractions are combined and the solvent is removed under reduced pressure to yield the pure stilbene derivative as a solid.

Expected Characterization and Performance

The synthesized stilbene derivative is expected to exhibit strong photoluminescence in the blue-green region of the visible spectrum.

| Property | Estimated Value/Characteristic | Rationale |

| Appearance | Yellowish-green solid | Consistent with conjugated stilbene chromophores. |

| Emission (in Toluene) | ~480 - 520 nm | The alkoxy groups and the TPA moiety are electron-donating, which typically results in a red-shift compared to unsubstituted stilbene. |

| Photoluminescence Quantum Yield (PLQY) | > 70% | The D-A structure and the bulky alkoxy groups that reduce aggregation favor high PLQY.[3] |

| HOMO Level | ~ -5.2 to -5.4 eV | Primarily determined by the electron-rich TPA and alkoxy-substituted phenyl moieties.[4] |

| LUMO Level | ~ -2.3 to -2.5 eV | Primarily localized on the stilbene backbone.[4] |

Functionalization Pathway II: Synthesis of a Triarylamine-Based Hole-Transporting Material via Suzuki Coupling

Triarylamine derivatives are the cornerstone of hole-transporting layers (HTLs) in OLEDs due to their excellent hole mobility, high thermal stability, and appropriate HOMO energy levels for efficient hole injection from the anode.[5] The Suzuki cross-coupling reaction is a highly versatile and efficient method for forming carbon-carbon bonds, particularly for coupling aryl halides with arylboronic acids or esters.[6]

Rationale for Synthetic Design

For this pathway, we will first convert this compound to the corresponding aryl bromide. This brominated precursor will then be coupled with a bis(4-(diphenylamino)phenyl)boronic acid. The resulting molecule will be a star-shaped triarylamine with a central 3-ethoxy-4-(heptyloxy)phenyl core. This design imparts high thermal stability (high glass transition temperature, Tg) and good film-forming properties, which are essential for a robust HTL.

Experimental Protocol: Bromination and Suzuki Coupling

Reaction Scheme:

Caption: Two-step synthesis of the target triarylamine derivative.

Step 1: Bromination of this compound

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-bromo-3-ethoxy-4-(heptyloxy)benzene.

Step 2: Suzuki Cross-Coupling

Materials:

-

1-Bromo-3-ethoxy-4-(heptyloxy)benzene (1.0 eq)

-

Bis(4-(diphenylamino)phenyl)boronic acid (0.55 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

To a Schlenk flask, add 1-bromo-3-ethoxy-4-(heptyloxy)benzene (1.0 eq), bis(4-(diphenylamino)phenyl)boronic acid (0.55 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with N₂ or Ar for 30 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a positive pressure of inert gas.

-

Heat the reaction mixture to 90 °C and stir for 24 hours.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/ethanol) to obtain the pure triarylamine derivative.

Expected Characterization and Performance

The synthesized triarylamine derivative is designed to function as a high-performance hole-transporting material.

| Property | Estimated Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for non-conjugated triarylamines. |

| Glass Transition Temperature (Tg) | > 120 °C | The rigid, star-shaped structure contributes to high thermal stability. |

| HOMO Level | ~ -5.1 to -5.3 eV | The multiple triarylamine units result in a high-lying HOMO, facilitating hole injection from ITO.[7] |

| LUMO Level | ~ -2.0 to -2.2 eV | The LUMO is high due to the lack of strong electron-accepting moieties, ensuring good electron-blocking properties.[7] |

| Hole Mobility | > 10⁻⁴ cm²/Vs | Triarylamine derivatives are known for their high hole mobility. |

Application in OLED Devices: Proposed Architectures

The successful integration of these newly synthesized materials into efficient OLED devices requires a carefully designed device architecture.

Device Architecture for the Stilbene-Based Emitter

For the stilbene derivative acting as an emissive material, a multilayer device structure is proposed to ensure efficient charge injection, transport, and recombination within the emissive layer (EML).

Caption: Proposed OLED architecture for the stilbene-based emitter.

In this architecture, HAT-CN serves as the hole-injection layer (HIL) to facilitate hole injection from the indium tin oxide (ITO) anode. NPB is a standard hole-transporting layer (HTL). The emissive layer consists of the synthesized stilbene derivative doped into a host material like TCTA to minimize concentration quenching. TPBi acts as the electron-transporting layer (ETL), and a thin layer of LiF serves as the electron-injection layer (EIL) to improve electron injection from the aluminum (Al) cathode.[8]

Device Architecture for the Triarylamine-Based HTL

When using the synthesized triarylamine as a hole-transporting material, it replaces the standard HTL in a device with a well-established emissive layer.

Caption: Proposed OLED architecture using the synthesized triarylamine as the HTL.

This device architecture allows for the direct evaluation of the performance of the new triarylamine HTL in comparison to standard materials. The use of a well-characterized green phosphorescent emitter like Ir(ppy)₃ in a CBP host provides a reliable benchmark for assessing the hole-injection and transport capabilities of the newly synthesized material.

Conclusion

This compound is a highly promising and versatile platform for the development of advanced OLED materials. The synthetic protocols detailed in this application note for Wittig and Suzuki reactions provide clear and reproducible pathways to novel stilbene-based emitters and triarylamine-based hole-transporting materials. The strategic incorporation of ethoxy and heptyloxy substituents is anticipated to confer desirable properties such as high solubility, good film morphology, and reduced aggregation-caused quenching. The proposed OLED device architectures offer a solid foundation for researchers to integrate and evaluate these new materials, paving the way for the next generation of high-performance and cost-effective OLED displays and lighting solutions.

References

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde.

- Adv Mater. 2021 Sep;33(35):e2008032. doi: 10.1002/adma.202008032. Epub 2021 Jul 23.

- Cias, P., Slugovc, C., & Gescheidt, G. (2011). Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. The Journal of Physical Chemistry A, 115(49), 14143–14152.

-

ResearchGate. (n.d.). The device architecture of state-of-the-art OLED devices. Retrieved February 15, 2026, from [Link]

- Roberts, J. C., & Pincock, J. A. (2006). Methoxy-Substituted Stilbenes, Styrenes, and 1-Arylpropenes: Photophysical Properties and Photoadditions of Alcohols. The Journal of Organic Chemistry, 71(23), 8753–8761.

- Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.

-

Wikipedia. (2024, January 29). Wittig reaction. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

-

J&K Scientific LLC. (2021, February 8). Suzuki Cross-Coupling. Retrieved February 15, 2026, from [Link]

-

Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved February 15, 2026, from [Link]

-

YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

green chemistry methods for synthesizing 3-Ethoxy-4-(heptyloxy)benzaldehyde

This Application Note and Protocol Guide is designed for researchers and process chemists seeking sustainable, scalable, and high-purity synthesis routes for 3-Ethoxy-4-(heptyloxy)benzaldehyde .

Introduction & Scientific Rationale

This compound is a functionalized aromatic aldehyde often utilized as a key intermediate in the synthesis of liquid crystals, ferroelectric materials, and pharmaceutical precursors (specifically tyrosine kinase inhibitors and lipid-modulating agents).

Historically, the alkylation of phenols (Williamson ether synthesis) relies on dipolar aprotic solvents like DMF (Dimethylformamide) or DMSO , using high temperatures and weak bases (K₂CO₃). While effective, these methods suffer from:

-

High Solvent Toxicity: DMF is a reproductive toxin and difficult to remove.

-

Poor Atom Economy: Large volumes of water are required for workup.

-

Energy Inefficiency: High boiling points require significant energy for solvent recovery.

The Green Chemistry Approach

This guide presents two validated "Green" protocols that eliminate hazardous solvents, utilizing Phase Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS) .

Key Advantages:

-

Solvent-Free or Bio-Solvent: Uses water or ethanol.

-

Catalytic Efficiency: TBAB (Tetrabutylammonium bromide) lowers activation energy.

-

Scalability: Protocols are designed for gram-to-kilogram transition.

Reaction Pathway & Mechanism[1][2][3]

The synthesis involves the

Mechanistic Visualization

The following diagram illustrates the Phase Transfer Catalysis mechanism, highlighting the transport of the phenolate ion across the interface.

Figure 1: Interfacial mechanism of Phase Transfer Catalysis (PTC) facilitating the alkylation of Ethyl Vanillin without toxic solvents.

Experimental Protocols

Protocol A: Solvent-Free Phase Transfer Catalysis (Recommended)

Best for: High throughput, low waste, and ease of workup.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 16.6 g (100 mmol)

-

1-Bromoheptane: 19.7 g (110 mmol, 1.1 eq)

-

Potassium Carbonate (

): 27.6 g (200 mmol, 2.0 eq) -

Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mol%)

-

Water (for workup only)

Step-by-Step Methodology:

-

Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Ethyl Vanillin,

, and TBAB. -

Reagent Addition: Add 1-Bromoheptane dropwise. Note: No solvent is added; the alkyl halide acts as the liquid phase initially.

-

Reaction: Heat the mixture to 85°C in an oil bath with vigorous stirring (800 rpm). The mixture will become a melt/slurry.

-

Monitoring: Monitor by TLC (Mobile Phase: 8:2 Hexane:Ethyl Acetate). Reaction typically completes in 2–3 hours .

-

Quenching: Cool to 50°C. Add 50 mL of warm deionized water to dissolve the inorganic salts (

, excess -

Separation:

-

If Product is Solid: The product will precipitate. Filter, wash with water (3 x 20 mL), and dry.

-

If Product is Oil: Extract with "Green" Ethyl Acetate (bio-based) or 2-MeTHF. Wash organic layer with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) .

Expected Yield: 92–96% E-Factor: < 1.5 (Excellent)

Protocol B: Microwave-Assisted Synthesis in Bio-Ethanol

Best for: Rapid library synthesis and small-scale R&D.

Materials:

-

Ethyl Vanillin: 1.0 mmol

-

1-Bromoheptane: 1.2 mmol

-

KOH (pellets): 1.5 mmol

-

Ethanol (Absolute): 2.0 mL

Step-by-Step Methodology:

-